molecular formula C29H34O2 B1244220 Steroid antagonist, 2

Steroid antagonist, 2

Cat. No.: B1244220
M. Wt: 414.6 g/mol
InChI Key: NSUUUQRFPXZFLI-ZPCMSWJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Steroid antagonist, 2 is a compound that functions by inhibiting the activity of steroid hormones. Steroid hormones are derivatives of cholesterol and play crucial roles in various physiological processes, including metabolism, immune response, and reproductive functions. Steroid antagonists are used to block the effects of these hormones, making them valuable in treating conditions like hormone-dependent cancers, cardiovascular diseases, and other disorders related to steroid hormone imbalance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroid antagonist, 2 typically involves multiple steps, starting from a steroidal precursor. The process often includes functional group modifications, such as hydroxylation, oxidation, and esterification. Specific reagents and catalysts are used to achieve the desired transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and reaction conditions is critical to achieving consistent quality and minimizing production costs .

Chemical Reactions Analysis

Types of Reactions

Steroid antagonist, 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the reagents used. For example, oxidation of a hydroxyl group in this compound might yield a ketone, while reduction of a ketone might produce an alcohol .

Scientific Research Applications

Steroid antagonist, 2 has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in research to understand the role of steroid hormones in cellular processes and disease mechanisms.

    Medicine: Investigated for its potential therapeutic effects in treating hormone-dependent cancers, cardiovascular diseases, and metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

Steroid antagonist, 2 exerts its effects by binding to steroid hormone receptors, thereby preventing the natural hormones from activating these receptors. This inhibition can occur through competitive binding at the receptor site or by altering the receptor’s conformation, rendering it inactive. The molecular targets include receptors for estrogen, androgen, glucocorticoid, and mineralocorticoid hormones. The pathways involved often include modulation of gene expression and inhibition of hormone-mediated signaling cascades .

Comparison with Similar Compounds

Steroid antagonist, 2 can be compared with other steroid antagonists such as:

Uniqueness

What sets this compound apart from these compounds is its specific binding affinity and selectivity for certain steroid hormone receptors, which can result in fewer side effects and improved therapeutic outcomes in certain conditions .

Similar Compounds

Properties

Molecular Formula

C29H34O2

Molecular Weight

414.6 g/mol

IUPAC Name

(8S,10R,13S,14S,17S)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C29H34O2/c1-4-14-29(31)17-13-25-24-10-9-22-18-23(30)11-16-28(22,26(24)12-15-27(25,29)3)19-21-7-5-20(2)6-8-21/h5-8,12,18,24-25,31H,9-11,13,15-17,19H2,1-3H3/t24-,25-,27-,28+,29-/m0/s1

InChI Key

NSUUUQRFPXZFLI-ZPCMSWJYSA-N

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43CC5=CC=C(C=C5)C)C)O

Canonical SMILES

CC#CC1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43CC5=CC=C(C=C5)C)C)O

Synonyms

RU 43044
RU-43044

Origin of Product

United States

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